2-(4-Chlorophenoxy)-N'-(4-phenylbut-3-en-2-ylidene)acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-(4-phenylbut-3-en-2-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group and a phenylbutenylidene moiety attached to an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-(4-phenylbut-3-en-2-ylidene)acetohydrazide typically involves the following steps:
Preparation of 4-Chlorophenoxyacetic Acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Acetohydrazide: The 4-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with 4-phenylbut-3-en-2-one under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylbutenylidene moiety.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products could include various substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(4-Chlorophenoxy)-N’-(4-phenylbut-3-en-2-ylidene)acetohydrazide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
This compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-(4-phenylbut-3-en-2-ylidene)acetohydrazide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutenylidene moiety could play a role in binding to hydrophobic pockets, while the hydrazide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetohydrazide: Lacks the phenylbutenylidene moiety, making it less complex.
N’-(4-Phenylbut-3-en-2-ylidene)acetohydrazide: Lacks the chlorophenoxy group, which may affect its reactivity and biological activity.
Uniqueness
2-(4-Chlorophenoxy)-N’-(4-phenylbut-3-en-2-ylidene)acetohydrazide is unique due to the combination of the chlorophenoxy and phenylbutenylidene groups. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
308134-45-4 |
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Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-14(7-8-15-5-3-2-4-6-15)20-21-18(22)13-23-17-11-9-16(19)10-12-17/h2-12H,13H2,1H3,(H,21,22)/b8-7+,20-14+ |
InChI Key |
UKOYZPTZZFEPOM-BSNOEWQHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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